Azithromycin F

Pharmaceutical Analysis Mass Spectrometry Impurity Profiling

Accurate impurity quantification in Azithromycin API demands the exact reference standard. Substituting a different impurity invalidates HPLC peak identification and fails regulatory compliance. - **Critical application**: EP Impurity D (14-Demethyl-14-(hydroxymethyl)azithromycin) for system suitability and stability studies. - **Regulatory alignment**: Validates specificity per ICH Q2(R1) for batch release QC. - **Supply certainty**: Certified reference material for GMP labs. Ready for immediate shipment.

Molecular Formula C38H72N2O13
Molecular Weight 765.0 g/mol
CAS No. 612069-26-8
Cat. No. B3192156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzithromycin F
CAS612069-26-8
Molecular FormulaC38H72N2O13
Molecular Weight765.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O
InChIInChI=1S/C38H72N2O13/c1-14-27-38(9,47)31(43)23(5)40(12)18-20(2)16-36(7,46)33(53-35-29(42)26(39(10)11)15-21(3)49-35)22(4)30(25(19-41)34(45)51-27)52-28-17-37(8,48-13)32(44)24(6)50-28/h20-33,35,41-44,46-47H,14-19H2,1-13H3/t20-,21-,22+,23-,24+,25-,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
InChIKeyFOKFKPIVUOKMAB-KRYDKTARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azithromycin F Reference Standard


Azithromycin F (CAS 612069-26-8), also known as 14-Demethyl-14-(hydroxymethyl)azithromycin or EP Impurity D, is a semi-synthetic macrolide antibiotic related to Azithromycin . Its molecular formula is C38H72N2O13, with a molecular weight of 765.00 g/mol . This compound is primarily recognized as a process-related impurity or degradation product of the active pharmaceutical ingredient (API) Azithromycin . Unlike the API, Azithromycin F is not intended for therapeutic use but serves as a critical analytical reference standard. Its primary application lies in pharmaceutical quality control (QC) for method development, method validation, and stability studies, where it is used to identify, quantify, and control impurity levels in Azithromycin drug substances and finished products .

EP Impurity D / Azithromycin F Reference Standard
Use contextPharmaceutical impurity profiling and QC
Method fitHPLC, LC-MS/MS method validation, stability-indicating assays

Why Azithromycin F Cannot Be Substituted


While Azithromycin has a complex impurity profile comprising over a dozen known related substances [1], each impurity possesses a distinct chemical structure and, consequently, unique physicochemical properties. Azithromycin F (14-Demethyl-14-(hydroxymethyl)azithromycin) is structurally distinct from other common impurities like Azithromycin Impurity F (3'-N-Desmethyl-3'-N-formylazithromycin) or Impurity B (Descladinose Azithromycin) [2]. These structural differences manifest as unique retention times and distinct mass spectrometric fragmentation patterns in analytical methods like HPLC and LC-MS/MS [3]. Substituting a structurally different impurity as a reference standard would lead to inaccurate peak identification, incorrect quantification, and ultimately, a failure to meet the stringent specificity requirements outlined in ICH and pharmacopeial guidelines. Therefore, using the exact, well-characterized Azithromycin F reference standard is non-negotiable for ensuring data integrity and regulatory compliance.

Structural identity
Azithromycin F (C38H72N2O13)
Other impurities (e.g., Impurity F, Descladinose Azithromycin)
Different molecular formula and mass shift may lead to peak misidentification and inaccurate quantification.
Chromatographic behavior
Unique relative retention time under validated HPLC conditions
Degradation products with different retention profiles
Unmatched retention time may compromise method specificity and fail ICH specificity requirements.
Regulatory acceptance
Certified high-purity standard with full characterization data
In-house or uncharacterized impurity batch
Lack of certified purity and documentation may not meet pharmacopeial and ICH guidelines for data integrity.

Azithromycin F Selection and Differentiation


Distinct Structural and Molecular Identity

Azithromycin F is chemically defined as 14-Demethyl-14-(hydroxymethyl)azithromycin, with a molecular formula of C38H72N2O13 and a molecular weight of 765.00 g/mol . This distinguishes it from other well-known azithromycin impurities. For instance, Azithromycin Impurity F (3'-N-Desmethyl-3'-N-formylazithromycin) has the molecular formula C38H70N2O13 and a molecular weight of 762.97 g/mol, a difference of -2.03 g/mol . Similarly, Descladinose Azithromycin (Impurity B), a common degradation product, lacks the cladinose sugar moiety and has the formula C30H58N2O9 with a molecular weight of 590.79 g/mol [1]. These differences are critical for unambiguous identification by mass spectrometry.

Molecular identity
Head-to-head
Azithromycin F (765.00 g/mol) vs Impurity F (762.97 g/mol): Δ -2.03 g/mol; formula differs by -2 H, +1 O.
Supports unambiguous MS identification and avoids co-elution risk.
HRMS within ±5 ppm error limit.
Pharmaceutical Analysis Mass Spectrometry Impurity Profiling

Distinct HPLC Retention Time

In validated HPLC methods for Azithromycin impurity analysis, Azithromycin F exhibits a unique relative retention time (RRT). A stability-indicating RP-HPLC method was developed and validated for the analysis of Azithromycin and 14 of its related compounds [1]. While the absolute retention time for Azithromycin F under this method is not explicitly stated in the available abstract, its inclusion as one of 14 quantified compounds confirms it possesses a unique, well-resolved chromatographic peak under these validated conditions. This is in contrast to the major degradation products formed under stress conditions, which are identified as decladinosylazithromycine and azithromycin N-oxide, not Azithromycin F [1].

HPLC retention
Class-level inference
Azithromycin F resolved among 14 related compounds in a stability-indicating RP-HPLC method; not a major degradation product.
Validates distinct chromatographic behavior for peak identification.
Method conditions: Xterra RP C18, pH 10.5 mobile phase, UV 215 nm.
HPLC Method Development Pharmaceutical QC Stability Indicating Methods

High Purity Reference Standard

Azithromycin F is commercially available as a high-purity analytical reference standard. Reputable vendors supply this material with a specified purity of ≥95%, and often higher, supported by a comprehensive Certificate of Analysis (COA) that includes data from thorough characterization techniques such as NMR, HRMS, and HPLC . This level of characterization and documentation is mandatory for meeting regulatory requirements for ANDA and DMF submissions . In contrast, using an uncharacterized, impure sample of Azithromycin F would introduce significant error into quantitative assays, leading to inaccurate impurity assessments and potential regulatory action.

Purity & characterization
Data to verify
Supplied with ≥95% purity and COA including NMR, HRMS, HPLC data.
Certified purity supports accurate quantification and regulatory documentation.
Supplier-reported; independent verification recommended.
Analytical Reference Standards Method Validation Pharmaceutical Quality Control

Core Applications of Azithromycin F


Quantification of Impurity D

Azithromycin F is employed as an external standard or system suitability standard in validated HPLC or UPLC methods to quantify the level of Impurity D (also known as Impurity F) in Azithromycin drug substance and drug product batches [1]. Accurate quantification is essential to ensure impurity levels are below the limits specified in pharmacopeias (e.g., USP, EP) and ICH guidelines, which are critical for batch release and ensuring patient safety.

Peak Identification and Selectivity

During the development and validation of new analytical methods, such as stability-indicating HPLC methods, a well-characterized Azithromycin F standard is used to determine its unique retention time and ensure it is chromatographically resolved from the API and other known impurities [1]. This confirms the method's specificity and selectivity, a key validation parameter per ICH Q2(R1).

Forced Degradation Marker

Although not the primary degradation product [1], Azithromycin F is a known process-related impurity. A certified reference standard is required to accurately identify and quantify its presence (or absence) in samples subjected to stress conditions (heat, humidity, oxidation, light). This data is used to establish the intrinsic stability of the API and understand degradation pathways, as well as to evaluate the mass balance of the analytical method [1].

System Suitability Standard

In a GMP-compliant QC laboratory, a high-purity Azithromycin F standard can be used daily to prepare system suitability solutions. The resolution between the Azithromycin F peak and the main Azithromycin peak, along with the reproducibility of its retention time and peak area, provides a reliable metric to verify the performance of the HPLC system before and during sample analysis, ensuring the generated data is reliable and reportable [1].

Application
Selection Property
Validation Focus
Quantification of Impurity D
Certified purity and full characterization
HPLC assay accuracy and linearity
Peak identification in method validation
Unique retention time and MS fragmentation
Specificity and resolution per ICH Q2(R1)
Forced degradation marker
Stability-indicating differentiation from degradants
Mass balance and degradation pathway review
System suitability standard
Reproducible retention time and peak area
HPLC system performance verification

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